N-(4-Isopropoxybutyl)thietan-3-amine

Description

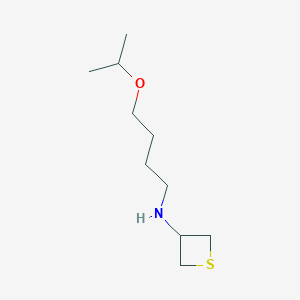

N-(4-Isopropoxybutyl)thietan-3-amine is a synthetic amine derivative featuring a thietan (3-membered sulfur-containing ring) core substituted at the 3-position with a 4-isopropoxybutyl group. Its molecular formula is C₉H₁₉NOS, with a calculated molecular weight of 189.3 g/mol. While direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., N-(4-fluorobutyl)thietan-3-amine) suggest possible routes involving alkylation or nucleophilic substitution to attach the substituent to the thietan-3-amine core . Applications likely align with pharmaceutical intermediates, leveraging the thietan ring’s reactivity and substituent-driven pharmacokinetic modulation.

Properties

Molecular Formula |

C10H21NOS |

|---|---|

Molecular Weight |

203.35 g/mol |

IUPAC Name |

N-(4-propan-2-yloxybutyl)thietan-3-amine |

InChI |

InChI=1S/C10H21NOS/c1-9(2)12-6-4-3-5-11-10-7-13-8-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

ASBHUEGWJLRRTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCCCNC1CSC1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(4-Isopropoxybutyl)thietan-3-amine can be achieved through several methods. Another method includes the intramolecular cyclization of 3-mercaptoalkyl halides . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

N-(4-Isopropoxybutyl)thietan-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-Isopropoxybutyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Isopropoxybutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of certain enzymes and disruption of cellular functions .

Comparison with Similar Compounds

N-(4-Fluorobutyl)thietan-3-amine

Structural and Functional Differences :

- Substituent: The fluorobutyl group (C₄H₈F) contrasts with the isopropoxybutyl group (C₇H₁₅O).

- Molecular Weight : The fluorinated analog (163.26 g/mol) is lighter than the target compound (189.3 g/mol), impacting diffusion rates and bioavailability.

- Purity and Applications : The fluorinated compound is produced at ≥97% purity, indicating suitability for pharmaceutical R&D. The target compound may require similar rigorous purification for biomedical use.

Key Implications :

- Metabolic Stability : The C-F bond’s stability may reduce metabolic degradation compared to the ether linkage in the isopropoxy group, which could undergo oxidative cleavage.

- Target Binding : Fluorine’s electronegativity might enhance interactions with electron-rich protein residues, while the isopropoxy group’s bulk could hinder access to certain binding pockets.

Tetrahydro-2H-pyran-4-amine Derivatives

Example 13 Compound :

- Structure : Features a tetrahydro-2H-pyran (6-membered oxygen ring) with a phenyl-substituted cyclopentyl group. Molecular weight = 411.1 g/mol.

- Comparison :

- Ring Strain : The 6-membered pyran ring is less strained than the 3-membered thietan, conferring greater thermodynamic stability and slower degradation.

- Substituent Complexity : The phenyl and cyclopentyl groups enhance steric bulk, likely reducing membrane permeability compared to the simpler butyl chain in the target compound.

- Synthetic Complexity : Multi-step synthesis involving palladium-catalyzed hydrogenation (Example 14) suggests higher production costs versus the thietan derivatives.

Nicotinamide-Thiazolidinone Hybrids (NAT-1 and NAT-2)

While structurally distinct (thiazolidinone core vs. thietan), these compounds highlight the role of heterocycles in drug design. The thietan ring’s strain may confer unique reactivity, whereas the thiazolidinone’s conjugated system enables π-π interactions.

Data Table: Comparative Analysis

Research Findings and Implications

- Thietan vs. Pyran Rings : The thietan ring’s strain may enhance reactivity, enabling covalent binding to biological targets, while the pyran ring’s stability favors prolonged half-lives .

- Substituent Effects : Fluorine’s electronegativity and the isopropoxy group’s bulk dictate solubility, metabolic pathways, and target engagement. For instance, fluorinated analogs may exhibit better blood-brain barrier penetration, whereas ether-containing compounds could show improved solubility in polar solvents .

- Synthetic Challenges : The target compound’s isopropoxybutyl group requires precise etherification steps, contrasting with the simpler alkylation used for fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.